

Physical and chemical properties of Kemptide peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Kemptide
Cat. No.:	B7802211

[Get Quote](#)

Kemptide Peptide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kemptide is a synthetic heptapeptide that has become an invaluable tool in biochemical and cellular research.[1][2] Its primary significance lies in its role as a highly specific and efficient substrate for cAMP-dependent protein kinase (PKA).[3][4][5] This property allows for the precise measurement of PKA activity, a crucial aspect of signal transduction research and drug discovery. This technical guide provides an in-depth overview of the physical and chemical properties of **Kemptide**, detailed experimental protocols for its use, and a visual representation of its role in cellular signaling.

Physical and Chemical Properties

Kemptide is a well-characterized peptide with defined physical and chemical properties critical for its application in experimental settings. These properties are summarized in the tables below.

Table 1: General Properties of Kemptide

Property	Value	Reference(s)
Sequence	Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG)	
Molecular Formula	C32H61N13O9	
Molecular Weight	771.9 g/mol (or Da)	
Appearance	Lyophilized powder	
Purity (Typical)	>95% (as determined by HPLC)	

Table 2: Solubility of Kemptide

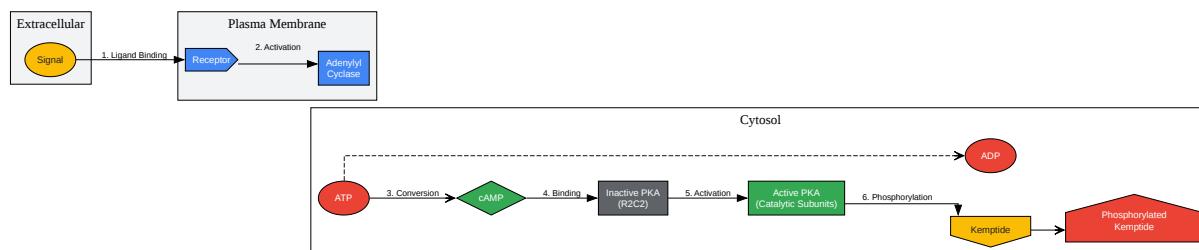

Solvent	Solubility	Reference(s)
Water	10 mg/mL	
Phosphate-Buffered Saline (PBS), pH 7.2	10 mg/mL	
Dimethylformamide (DMF)	30 mg/mL	
Dimethyl Sulfoxide (DMSO)	25 mg/mL	

Table 3: Stability and Storage of Kemptide

Condition	Recommendation	Reference(s)
Lyophilized Powder	Store at -20°C. Keep tightly closed in a dry place.	
Stock Solutions	Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.	

Role in Signal Transduction: PKA Substrate

Kemptide's sequence, LRRASLG, mimics the consensus phosphorylation site for Protein Kinase A (PKA). PKA, a key enzyme in cellular signaling, is activated by cyclic adenosine monophosphate (cAMP). Upon activation, the catalytic subunits of PKA are released and phosphorylate target proteins on serine or threonine residues within specific recognition sequences. **Kemptide** serves as an ideal artificial substrate for this reaction, with the serine residue at position 5 being the site of phosphorylation. The Michaelis constant (K_m) for **Kemptide** phosphorylation by PKA is typically in the low micromolar range, indicating a high affinity of the enzyme for this substrate.

[Click to download full resolution via product page](#)

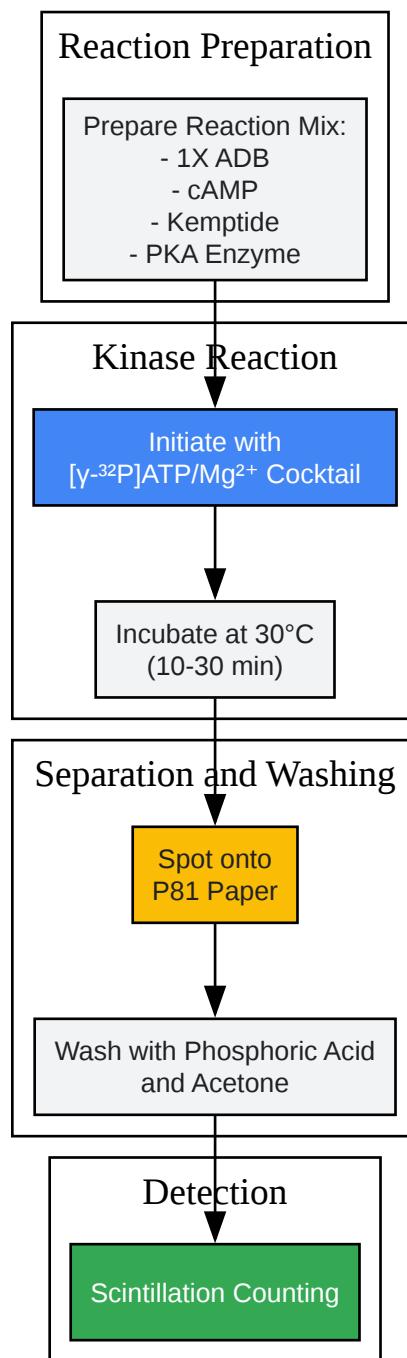
PKA signaling pathway with **Kemptide** as a substrate.

Experimental Protocols

Kemptide is predominantly used in assays to measure PKA activity. Both radioactive and non-radioactive methods are available.

Radioactive PKA Activity Assay using [γ - 32 P]ATP

This traditional method relies on the transfer of a radiolabeled phosphate from [γ -³²P]ATP to **Kemptide** by PKA.


Materials:

- 5X Assay Dilution Buffer (ADB): 100 mM MOPS, pH 7.2, 125 mM β -glycerophosphate, 25 mM EGTA, 5 mM sodium orthovanadate, 5 mM dithiothreitol.
- 1X ADB: 5X ADB diluted with water.
- **Kemptide** Solution: 1 mM **Kemptide** in 1X ADB.
- cAMP Solution: 20 μ M cAMP in 1X ADB.
- PKA Enzyme Preparation: Purified PKA or cell lysate.
- Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 μ M ATP in 1X ADB.
- [γ -³²P]ATP
- P81 Phosphocellulose Paper
- 0.75% Phosphoric Acid
- Acetone
- Scintillation Vials and Fluid

Procedure:

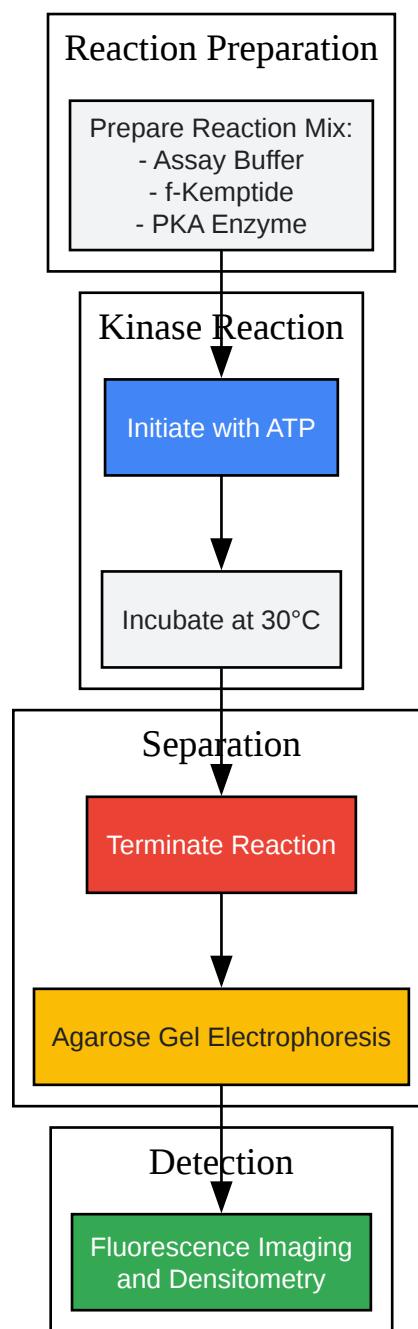
- Prepare a reaction mixture in a microcentrifuge tube by adding the following in order:
 - 10 μ L of 1X ADB
 - 5 μ L of 20 μ M cAMP solution
 - 5 μ L of 1 mM **Kemptide** solution
 - 10 μ L of PKA enzyme preparation

- Prepare a negative control with 10 μ L of 1X ADB instead of the enzyme.
- Initiate the reaction by adding 10 μ L of the Magnesium/ATP cocktail containing [γ - 32 P]ATP.
- Incubate the reaction mixture for 10-30 minutes at 30°C with shaking.
- Terminate the reaction by spotting 25 μ L of the reaction mixture onto a P81 phosphocellulose paper square.
- Wash the P81 paper squares three times with 0.75% phosphoric acid, followed by one wash with acetone.
- Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

[Click to download full resolution via product page](#)

Workflow for a radioactive PKA activity assay.

Non-Radioactive (Fluorescent) PKA Activity Assay


This method utilizes a fluorescently labeled **Kemptide** (e.g., 5-FAM or TAMRA labeled) and offers a safer alternative to the radioactive assay.

Materials:

- Assay Buffer: Similar to the radioactive assay buffer.
- Fluorescently-labeled **Kemptide (f-Kemptide)**
- ATP Solution
- PKA Enzyme Preparation
- Stopping Buffer
- Agarose Gel Electrophoresis System
- Fluorescence Imaging System

Procedure:

- Prepare a reaction mixture containing assay buffer, **f-Kemptide**, and the PKA enzyme preparation.
- Initiate the reaction by adding ATP.
- Incubate under optimal conditions (e.g., 30°C for a defined period).
- Terminate the reaction by adding a stopping buffer.
- Separate the phosphorylated and unphosphorylated **f-Kemptide** using agarose gel electrophoresis. The added phosphate group alters the charge of the peptide, allowing for separation.
- Visualize the gel using a fluorescence imaging system and quantify the bands to determine the percentage of phosphorylated substrate.

[Click to download full resolution via product page](#)

Workflow for a non-radioactive PKA activity assay.

Conclusion

Kemptide is a fundamental tool for researchers studying signal transduction and protein phosphorylation. Its well-defined physical and chemical properties, coupled with its specificity

for PKA, make it an excellent substrate for quantifying kinase activity. The availability of both radioactive and non-radioactive assay methods provides flexibility in experimental design. This guide serves as a comprehensive resource for the effective utilization of **Kemptide** in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. genscript.com [genscript.com]
- 4. Kemptide (PKA) Peptide Substrate [promega.com]
- 5. scbt.com [scbt.com]
- To cite this document: BenchChem. [Physical and chemical properties of Kemptide peptide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7802211#physical-and-chemical-properties-of-kemptide-peptide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com